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Compound of Interest

Compound Name: MRS-1191

Cat. No.: B7772452 Get Quote

Technical Support Center: MRS-1191
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals using MRS-1191. The

information is designed to address specific issues that may be encountered during

experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of MRS-1191?

MRS-1191 is a potent and selective antagonist for the human A3 adenosine receptor. It acts as

a competitive antagonist at this receptor.

Q2: How selective is MRS-1191 for the A3 adenosine receptor over other adenosine receptor

subtypes?

MRS-1191 has demonstrated high selectivity for the human A3 adenosine receptor. For

instance, it shows high selectivity against the human A1 adenosine receptor. While

comprehensive screening data against all adenosine receptor subtypes is not extensively

published, its reputation in the scientific community is that of a selective A3 antagonist.

Q3: Are there any known off-target effects of MRS-1191?

Direct and comprehensive off-target screening data for MRS-1191 is limited in publicly

available literature. However, MRS-1191 belongs to the 1,4-dihydropyridine chemical class.
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This class of compounds is known to interact with targets other than their primary intended

target. Therefore, researchers should be aware of potential off-target effects common to

dihydropyridines.

Q4: What are the potential off-target effects associated with the dihydropyridine structure of

MRS-1191?

The 1,4-dihydropyridine scaffold is considered a "privileged structure" in medicinal chemistry,

meaning it can bind to a variety of biological targets.[1][2] Potential off-target effects to consider

for any dihydropyridine, including MRS-1191, include:

L-type Calcium Channels: This is the most well-known target for many dihydropyridine

compounds, where they typically act as blockers.[3][4][5][6]

Other Ion Channels: Interactions with potassium and sodium channels have also been

reported for some dihydropyridines.[1]

G-Protein Coupled Receptors (GPCRs): Some dihydropyridines have shown activity at other

GPCRs, such as α1-adrenergic and serotonin (5-HT) receptors.[7]

Metabolizing Enzymes: Dihydropyridines can interact with cytochrome P-450 enzymes,

which could lead to drug-drug interactions.[2]

Antioxidant Activity: Some 1,4-dihydropyridine derivatives have been shown to possess

antioxidant properties.[8][9][10][11]

It is crucial to note that the specific off-target profile of MRS-1191 has not been fully

characterized, and the above are potential considerations based on its chemical class.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b7772452?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12825828/
https://pubmed.ncbi.nlm.nih.gov/22709009/
https://www.benchchem.com/product/b7772452?utm_src=pdf-body
https://www.semanticscholar.org/paper/1%2C4%E2%80%90Dihydropyridine-Ca2%2B-channel-antagonists-and-A-Janis-Triggle/de721e2ddad56394d0a490dcaef0586103f094aa
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Pharmacokinetic_Profiles_of_1_4_Dihydropyridine_Calcium_Channel_Blockers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3728803/
https://pubmed.ncbi.nlm.nih.gov/1724996/
https://pubmed.ncbi.nlm.nih.gov/12825828/
https://pubs.acs.org/doi/10.1021/om0305622
https://pubmed.ncbi.nlm.nih.gov/22709009/
https://biointerfaceresearch.com/wp-content/uploads/2021/08/20695837123.31173134.pdf
https://www.researchgate.net/figure/Differences-in-the-spectrum-of-targets-and-pharmacological-effects-between-CaV12_fig1_254261394
https://pmc.ncbi.nlm.nih.gov/articles/PMC4736762/
https://www.researchgate.net/publication/289586392_14-Dihydropyridine_Derivatives_Dihydronicotinamide_Analogues-Model_Compounds_Targeting_Oxidative_Stress
https://www.benchchem.com/product/b7772452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Observed Experimental

Issue

Potential Cause (Off-Target

Effect)

Recommended

Troubleshooting Steps

Unexpected changes in

intracellular calcium levels

unrelated to A3 receptor

signaling.

L-type Calcium Channel

Blockade: MRS-1191, being a

dihydropyridine, may be

causing blockade of L-type

calcium channels, a common

off-target effect for this class of

compounds.[3][4][5][6]

1. Use a structurally unrelated

A3 antagonist as a negative

control to see if the effect

persists. 2. Test a known L-

type calcium channel blocker

(e.g., nifedipine) in your

experimental system to see if it

phenocopies the effect of

MRS-1191. 3. Perform

concentration-response curves

for MRS-1191 to determine if

the calcium-related effects

occur at concentrations

significantly different from

those required for A3 receptor

antagonism.

Alterations in membrane

potential or neuronal

excitability.

Interaction with other ion

channels: Dihydropyridines

have been reported to interact

with potassium and sodium

channels.[1]

1. Use specific inhibitors for

potassium or sodium channels

to see if they can block the

unexpected effects of MRS-

1191. 2. Employ

electrophysiological

techniques (e.g., patch-clamp)

to directly measure the effects

of MRS-1191 on relevant ion

channel currents in your cells

of interest.

Unexplained physiological

responses in tissues known to

express adrenergic or

serotonergic receptors.

Activity at other GPCRs: The

dihydropyridine scaffold has

been associated with activity at

α1-adrenergic and serotonin

receptors.[7]

1. Include selective

antagonists for α1-adrenergic

and serotonin receptors in your

experiments to determine if

they can reverse the observed

effects of MRS-1191. 2. Test

the effect of MRS-1191 in cell
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lines that express these

receptors but lack the A3

adenosine receptor.

Variability in experimental

results when co-administering

other compounds.

Inhibition of Cytochrome P-450

Enzymes: Dihydropyridines

can inhibit metabolizing

enzymes, potentially altering

the concentration and effect of

other drugs.[2]

1. Review the metabolic

pathways of any co-

administered compounds. 2. If

possible, measure the

metabolic stability of the co-

administered drug in the

presence and absence of

MRS-1191 using liver

microsomes or other relevant

in vitro systems.

Data on MRS-1191 Affinity
Parameter Value Receptor Reference

Ki 31.4 nM
Human A3 Adenosine

Receptor

Not explicitly cited in

snippets

KB 92 nM
Human A3 Adenosine

Receptor

Not explicitly cited in

snippets

Note: While specific citations for these values were not found in the provided search snippets,

they are commonly referenced in vendor and pharmacology databases for MRS-1191.

Experimental Protocols
Protocol: Radioligand Binding Assay to Determine Competitive Antagonism

This protocol is a generalized procedure based on the description of experiments conducted

with MRS-1191.

Cell Culture and Membrane Preparation:

Culture HEK-293 cells stably expressing the human A3 adenosine receptor.
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Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

Centrifuge the supernatant at high speed to pellet the cell membranes.

Resuspend the membrane pellet in an appropriate assay buffer.

Binding Assay:

In a 96-well plate, add the cell membrane preparation.

Add a fixed concentration of the radioligand, such as [¹²⁵I]AB-MECA (a high-affinity A3

agonist).

Add increasing concentrations of MRS-1191.

To determine non-specific binding, add a high concentration of a non-labeled A3 agonist

(e.g., IB-MECA) to a separate set of wells.

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

Detection and Analysis:

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound

from free radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a gamma counter.

Analyze the data using non-linear regression to determine the IC₅₀ of MRS-1191. The Ki

value can then be calculated using the Cheng-Prusoff equation.

Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with MRS-1191.
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Potential Off-Target Interactions of MRS-1191

Primary Target Potential Off-Targets

MRS-1191
(Dihydropyridine)

A3 Adenosine
Receptor

Antagonism

L-type Ca2+
Channel

Potential Blockade

Other GPCRs
(e.g., α1-adrenergic)

Potential Interaction

Other Ion Channels
(K+, Na+)

Potential Interaction

Click to download full resolution via product page

Caption: Potential primary and off-target interactions of MRS-1191.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part
2): action in other targets and antitargets - PubMed [pubmed.ncbi.nlm.nih.gov]

3. 1,4‐Dihydropyridine Ca2+ channel antagonists and activators: A comparison of binding
characteristics with pharmacology | Semantic Scholar [semanticscholar.org]

4. benchchem.com [benchchem.com]

5. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC
[pmc.ncbi.nlm.nih.gov]

6. Calcium-channel drugs: structure-function relationships and selectivity of action - PubMed
[pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b7772452?utm_src=pdf-body-img
https://www.benchchem.com/product/b7772452?utm_src=pdf-body
https://www.benchchem.com/product/b7772452?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12825828/
https://pubmed.ncbi.nlm.nih.gov/12825828/
https://pubmed.ncbi.nlm.nih.gov/22709009/
https://pubmed.ncbi.nlm.nih.gov/22709009/
https://www.semanticscholar.org/paper/1%2C4%E2%80%90Dihydropyridine-Ca2%2B-channel-antagonists-and-A-Janis-Triggle/de721e2ddad56394d0a490dcaef0586103f094aa
https://www.semanticscholar.org/paper/1%2C4%E2%80%90Dihydropyridine-Ca2%2B-channel-antagonists-and-A-Janis-Triggle/de721e2ddad56394d0a490dcaef0586103f094aa
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_the_Pharmacokinetic_Profiles_of_1_4_Dihydropyridine_Calcium_Channel_Blockers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3728803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3728803/
https://pubmed.ncbi.nlm.nih.gov/1724996/
https://pubmed.ncbi.nlm.nih.gov/1724996/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7772452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. pubs.acs.org [pubs.acs.org]

8. biointerfaceresearch.com [biointerfaceresearch.com]

9. researchgate.net [researchgate.net]

10. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds
Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

To cite this document: BenchChem. [MRS-1191 off-target effects to consider]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7772452#mrs-
1191-off-target-effects-to-consider]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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